molecular formula C26H32N2O3 B247836 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine

Cat. No. B247836
M. Wt: 420.5 g/mol
InChI Key: NJZKYVDEMSAKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine, commonly known as BPP, is a chemical compound that has been studied for its potential use in scientific research. BPP is a piperazine derivative that has shown promise in various areas of research, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of BPP is not fully understood, but it is believed to act on multiple targets in the body. BPP has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its anxiolytic and antidepressant effects. BPP has also been shown to inhibit the activity of several enzymes and receptors involved in cancer cell growth, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
BPP has been shown to have a range of biochemical and physiological effects. In animal models, BPP has been shown to reduce anxiety and depression-like behaviors, increase locomotor activity, and improve cognitive function. BPP has also been shown to inhibit the growth of cancer cells in vitro, induce apoptosis, and inhibit angiogenesis. Additionally, BPP has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPP in lab experiments is its broad range of activity against various targets. This makes it a potentially useful tool for studying the effects of modulating multiple targets simultaneously. However, one limitation of using BPP is its complex synthesis, which may limit its availability and increase the cost of experiments.

Future Directions

There are several potential future directions for research involving BPP. One area of interest is the development of new drugs for the treatment of anxiety and depression based on the structure of BPP. Another potential direction is the development of new anticancer drugs based on the activity of BPP against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential use in drug discovery.

Synthesis Methods

BPP can be synthesized using a multi-step synthetic route. The first step involves the preparation of 1-[([1,1'-Biphenyl]-4-yloxy)acetyl]piperazine, which is then coupled with 3-cyclopentylpropanoic acid to yield BPP. The synthesis of BPP is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

BPP has been studied for its potential use in various areas of scientific research. In neuroscience, BPP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. BPP has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BPP has been studied for its potential use in drug discovery, as it has been shown to have activity against a wide range of targets.

properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[2-(4-phenylphenoxy)acetyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C26H32N2O3/c29-25(15-10-21-6-4-5-7-21)27-16-18-28(19-17-27)26(30)20-31-24-13-11-23(12-14-24)22-8-2-1-3-9-22/h1-3,8-9,11-14,21H,4-7,10,15-20H2

InChI Key

NJZKYVDEMSAKDU-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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